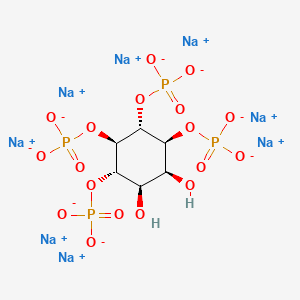![molecular formula C16H15BrF3NO2 B13709459 1-Boc-4-bromo-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B13709459.png)
1-Boc-4-bromo-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Boc-4-bromo-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole is a synthetic organic compound that features a pyrrole ring substituted with a bromo group and a trifluoromethylphenyl group The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-bromo-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α,β-unsaturated carbonyl compound and an amine.
Introduction of the Bromo Group: The bromo group can be introduced via bromination reactions using reagents like N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Trifluoromethylphenyl Group: This step can be achieved through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of the trifluoromethylphenyl group and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
化学反应分析
Types of Reactions
1-Boc-4-bromo-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in cross-coupling reactions.
Acids (e.g., TFA): Used for deprotection of the Boc group.
Major Products Formed
Substituted Pyrroles: Formed through substitution reactions.
Coupled Products: Formed through cross-coupling reactions.
Free Amines: Formed through deprotection reactions.
科学研究应用
1-Boc-4-bromo-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Boc-4-bromo-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole depends on its specific applicationFor example, the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromo group can participate in halogen bonding interactions .
相似化合物的比较
Similar Compounds
1-Bromo-4-(trifluoromethyl)benzene: Similar structure but lacks the pyrrole ring.
4-Bromo-3,3,4,4-tetrafluorobutan-1-ol: Contains a bromo and trifluoromethyl group but has a different core structure.
4-Bromobenzotrifluoride: Similar functional groups but different overall structure.
Uniqueness
1-Boc-4-bromo-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole is unique due to the combination of its pyrrole ring, bromo group, and trifluoromethylphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C16H15BrF3NO2 |
|---|---|
分子量 |
390.19 g/mol |
IUPAC 名称 |
tert-butyl 4-bromo-2-[4-(trifluoromethyl)phenyl]pyrrole-1-carboxylate |
InChI |
InChI=1S/C16H15BrF3NO2/c1-15(2,3)23-14(22)21-9-12(17)8-13(21)10-4-6-11(7-5-10)16(18,19)20/h4-9H,1-3H3 |
InChI 键 |
KAJLPVHIJHHKSO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1C=C(C=C1C2=CC=C(C=C2)C(F)(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(R)-3-[2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]acetyl]-4-phenyl-2-oxazolidinone](/img/structure/B13709382.png)
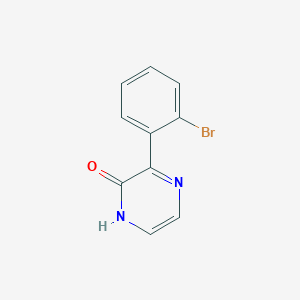

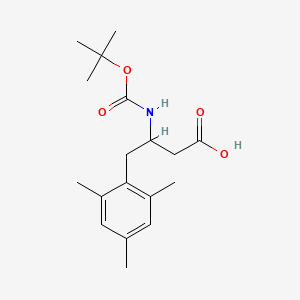
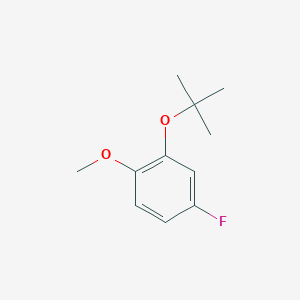

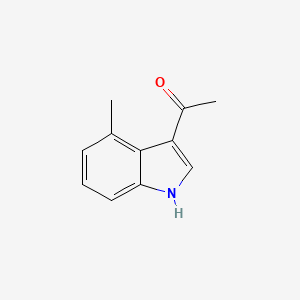
![Methyl 5-[4-Chloro-3-(trifluoromethyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13709416.png)
![2-[4-(Methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate](/img/structure/B13709417.png)
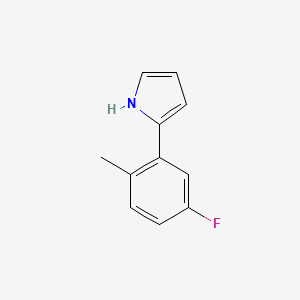
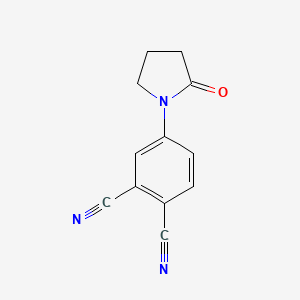
![5-[4-[2-[4-[2-[4-[(1,3-Dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B13709442.png)
